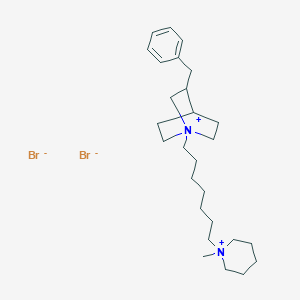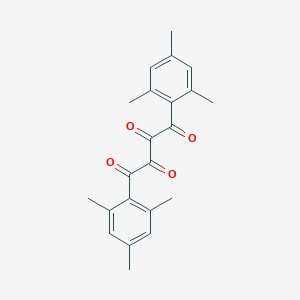
Butanetetrone, bis(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanetetrone, bis(2,4,6-trimethylphenyl)-, also known as β-keto-3,4-methylenedioxy-alpha-propyl-nor-phenylbutane (MDPBP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects.
Mecanismo De Acción
Butanetetrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to its stimulant effects. It also has affinity for the sigma-1 receptor, which may contribute to its psychoactive properties.
Biochemical and Physiological Effects:
Butanetetrone has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal studies. It has also been reported to cause cardiovascular effects, such as tachycardia and hypertension. In humans, butanetetrone has been associated with adverse effects, including agitation, anxiety, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanetetrone has advantages and limitations for use in lab experiments. Its stimulant effects make it useful for studying the central nervous system, but its adverse effects can limit its applicability. Additionally, the legal status of butanetetrone may vary by country, which can affect its availability for research purposes.
Direcciones Futuras
There are several future directions for research on butanetetrone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are also needed to investigate its long-term effects on the central nervous system and cardiovascular system. Additionally, the development of new synthetic cathinones, including butanetetrone, highlights the need for continued research on the effects and risks of these substances.
Métodos De Síntesis
Butanetetrone can be synthesized through a multistep process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with propylamine and subsequent reduction with sodium borohydride. The final product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Butanetetrone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, such as methcathinone and mephedrone. Studies have also investigated its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
19909-65-0 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
InChI |
InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
OKPHOCZMMHASKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Otros números CAS |
19909-65-0 |
Sinónimos |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



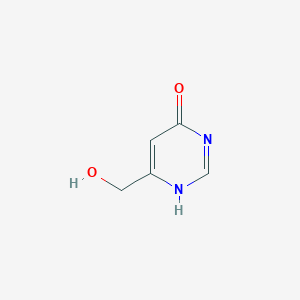
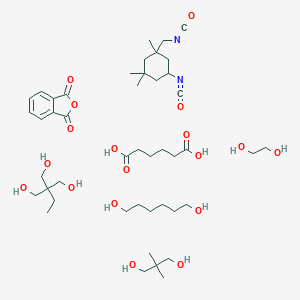
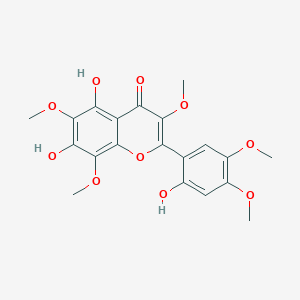

![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)


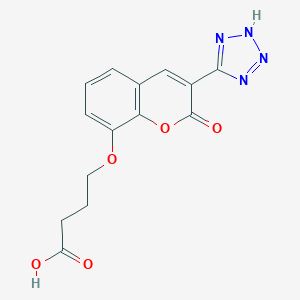
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
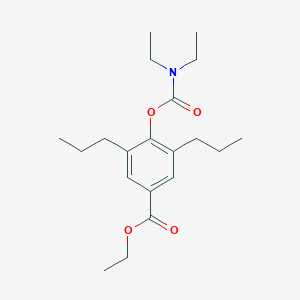
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)

